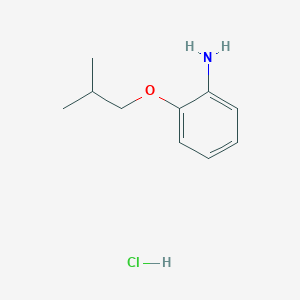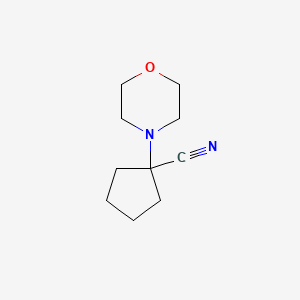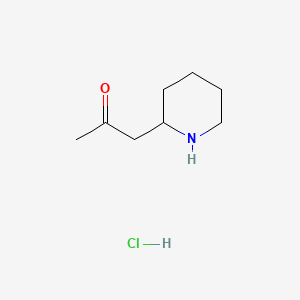![molecular formula C16H22N2O4 B1284477 tert-Butylester der 3-Benzo[1,3]dioxol-5-yl-piperazin-1-carbonsäure CAS No. 886769-95-5](/img/structure/B1284477.png)
tert-Butylester der 3-Benzo[1,3]dioxol-5-yl-piperazin-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzo[1,3]dioxole moiety linked to a piperazine ring, which is further connected to a carboxylic acid tert-butyl ester group
Wissenschaftliche Forschungsanwendungen
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of advanced materials with specific properties.
Wirkmechanismus
Target of Action
It has been evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It has been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that it may interact with cellular targets involved in cell cycle regulation and apoptosis.
Biochemical Pathways
Given its observed effects on cell cycle progression and apoptosis, it likely impacts pathways related to these processes .
Pharmacokinetics
Some compounds in this series have shown potent growth inhibition properties with ic50 values generally below 5 μm , suggesting good bioavailability.
Result of Action
The compound has demonstrated significant antitumor activity, inducing apoptosis and causing cell cycle arrest in cancer cell lines . This suggests that it could have potential as an antitumor agent.
Action Environment
The synthesis of this compound involves several steps under various conditions , which could potentially influence its final properties and efficacy.
Biochemische Analyse
Biochemical Properties
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with biomolecules such as proteins and nucleic acids can lead to changes in their conformation and activity, which is crucial for understanding its biochemical properties .
Cellular Effects
The effects of 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Additionally, it affects the expression of genes involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the overall metabolic state of cells, which is important for understanding its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects .
Subcellular Localization
The subcellular localization of 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[1,3]dioxole moiety, which is then coupled with a piperazine derivative. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted piperazine compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[1,3]dioxole moiety and have been evaluated for their antitumor activities.
Uniqueness
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of the benzo[1,3]dioxole moiety with a piperazine ring and a tert-butyl ester group. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound in various research applications .
Eigenschaften
IUPAC Name |
tert-butyl 3-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-12(9-18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLNERULMLZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)











